molecular formula C10H8F2O5 B8484663 2-(2,6-Difluoro-4-methoxy-phenyl)-malonic acid

2-(2,6-Difluoro-4-methoxy-phenyl)-malonic acid

Cat. No.: B8484663
M. Wt: 246.16 g/mol
InChI Key: XLPDEOVSKWAADT-UHFFFAOYSA-N
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Description

2-(2,6-Difluoro-4-methoxy-phenyl)-malonic acid is an organic compound with the molecular formula C10H8F2O5. This compound is characterized by the presence of two fluorine atoms and a methoxy group attached to a phenyl ring, which is further connected to a malonic acid moiety. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Difluoro-4-methoxy-phenyl)-malonic acid typically involves the following steps:

    Starting Material: The synthesis begins with 2,6-difluoro-4-methoxyphenylboronic acid.

    Reaction with Malonic Acid: The boronic acid is reacted with malonic acid under specific conditions to form the desired compound. This reaction often requires a catalyst and specific temperature and pressure conditions to proceed efficiently.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process would be optimized for yield and purity, often involving:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature Control: Maintaining optimal temperatures to ensure complete reaction.

    Purification: Employing techniques such as crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Difluoro-4-methoxy-phenyl)-malonic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The fluorine atoms and methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.

    Substitution Reactions: These reactions may require catalysts such as palladium or nickel and specific solvents to proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

2-(2,6-Difluoro-4-methoxy-phenyl)-malonic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2,6-Difluoro-4-methoxy-phenyl)-malonic acid involves its interaction with specific molecular targets. The fluorine atoms and methoxy group play a crucial role in its binding affinity and reactivity. The compound may inhibit or activate certain enzymes, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Difluoro-4-methoxyphenylboronic acid
  • 2,6-Difluoro-4-methoxybenzeneboronic acid
  • 2,3-Difluorophenol
  • 3,5-Difluorophenol

Uniqueness

2-(2,6-Difluoro-4-methoxy-phenyl)-malonic acid is unique due to the presence of both fluorine atoms and a methoxy group on the phenyl ring, combined with the malonic acid moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C10H8F2O5

Molecular Weight

246.16 g/mol

IUPAC Name

2-(2,6-difluoro-4-methoxyphenyl)propanedioic acid

InChI

InChI=1S/C10H8F2O5/c1-17-4-2-5(11)7(6(12)3-4)8(9(13)14)10(15)16/h2-3,8H,1H3,(H,13,14)(H,15,16)

InChI Key

XLPDEOVSKWAADT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1)F)C(C(=O)O)C(=O)O)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

3M aq. NaOH (80 mL) was added to a solution of diethyl 2-(2,6-difluoro-4-methoxyphenyl)malonate, 6.30 g, 20.85 mmol) in Et2O (5 mL). The reaction mixture was heated at reflux until all the solid had dissolved. After cooling, the mixture was acidified with 3M aq. HCl and the product was extracted with EtOAc (2×100 ml). The combined organic layers were dried (MgSO4) and solvent was removed in vacuo to give the title compound as a tan coloured solid (4.50 g, 88%); mp 157° C. (dec); 1H NMR (270 MHz, DMSO-d6) 3.78 (3H, s, CH3), 4.72 (1H, s, CH), 6.70-6.79 (2H, m, ArH).
Name
Quantity
80 mL
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reactant
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0 (± 1) mol
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reactant
Reaction Step One
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Quantity
5 mL
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solvent
Reaction Step One
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0 (± 1) mol
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Yield
88%

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